9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride
Overview
Description
9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an azetidine ring attached to the purine structure, along with a chlorine atom at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The azetidine ring is then coupled with a purine derivative through a series of reactions, including halogenation and nucleophilic substitution, to introduce the chlorine atom at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure consistent quality and quantity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry: In chemistry, 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of purine derivatives in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride involves its interaction with specific molecular targets. The azetidine ring and the chlorine-substituted purine structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
9-(azetidin-3-yl)-purine: Lacks the chlorine substitution, resulting in different reactivity and biological activity.
6-chloro-9H-purine: Lacks the azetidine ring, affecting its binding properties and mechanism of action.
9-(azetidin-3-yl)-6-bromo-9H-purine: Similar structure but with a bromine atom instead of chlorine, leading to different chemical and biological properties.
Uniqueness: The presence of both the azetidine ring and the chlorine atom in 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride makes it unique. This combination enhances its reactivity and potential interactions with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
9-(azetidin-3-yl)-6-chloropurine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOZUYONVOWYFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=NC3=C2N=CN=C3Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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